molecular formula C18H15ClN2O4 B2373088 N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide CAS No. 892710-14-4

N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B2373088
CAS No.: 892710-14-4
M. Wt: 358.78
InChI Key: ZTJARTYRYSULJF-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a useful research compound. Its molecular formula is C18H15ClN2O4 and its molecular weight is 358.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research on compounds structurally similar to "N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide" often involves the synthesis and evaluation of their biological activities. For example, the study of N-acetyldinaline, a histone deacetylase (HDAC) inhibitor, reveals its potential as an antitumor agent due to its ability to induce histone hyperacetylation in cancer cells, suggesting a mechanism that could be relevant for compounds with similar structures (Kraker et al., 2003). Another compound, MGCD0103, an orally active HDAC inhibitor, demonstrates selective inhibition of HDACs 1-3 and 11, showing promise in cancer therapy (Zhou et al., 2008).

Synthetic Methodology

The development of synthetic methodologies for the preparation of related compounds is a significant area of research. A novel one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives highlights innovative approaches to generating structurally complex molecules from simpler precursors (Ziyaadini et al., 2011). Such methodologies could be applicable to the synthesis of "this compound" and its derivatives.

Antimicrobial and Antitumor Activities

Research on compounds with similar structural features often investigates their antimicrobial and antitumor activities. For instance, studies on new pyridothienopyrimidines and pyridothienotriazines have demonstrated in vitro antimicrobial activities, highlighting the potential therapeutic applications of these compounds (Abdel-rahman et al., 2002). Furthermore, the synthesis and evaluation of thiophene, thiazolyl-thiophene, and thienopyridine derivatives for their anticancer activities suggest the versatility of these molecular frameworks in drug development (Atta & Abdel‐Latif, 2021).

Properties

IUPAC Name

N-(4-acetamidophenyl)-7-chloro-1-oxo-3,4-dihydroisochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-10(22)20-13-4-6-14(7-5-13)21-17(23)16-8-11-2-3-12(19)9-15(11)18(24)25-16/h2-7,9,16H,8H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJARTYRYSULJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.